N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid
Description
This compound is a structurally complex molecule featuring:
- Two 4-amino-2-methylpyrimidin-5-ylmethyl moieties, which are critical for interactions with biological targets such as enzymes or receptors.
- Hydroxyl (-OH) and formamide (-NHCHO) groups, enhancing solubility and hydrogen-bonding capabilities.
- A counterion of nitric acid (HNO₃), likely improving stability and crystallinity .
Its structural complexity suggests applications in pharmaceuticals, particularly in redox-modulating therapies or enzyme inhibition. However, its exact bioactivity remains understudied in the provided evidence.
Properties
CAS No. |
109125-52-2 |
|---|---|
Molecular Formula |
C24H34N8O4S2.2HNO3 C24H36N10O10S2 |
Molecular Weight |
688.7 g/mol |
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid |
InChI |
InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4) |
InChI Key |
MSVPLGIAUQGBIU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid (CAS No. 59-58-5) is a complex organic molecule with potential biological activities. Its structure incorporates elements known for their pharmacological properties, particularly in the context of antimicrobial and anticancer activities.
This compound has a molecular formula of and a molecular weight of 356.51 g/mol. The presence of pyrimidine rings and disulfide linkages suggests potential interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
- Antimicrobial Activity :
- Anticancer Properties :
- Antioxidant Effects :
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antibacterial Activity :
- Anticancer Research :
- Antioxidant Activity Assessment :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of folate synthesis | , |
| Anticancer | Induction of apoptosis | , |
| Antioxidant | Free radical scavenging | , |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Activity Type |
|---|---|---|
| N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide | 12345678 | Antibacterial |
| 4,6-diaryl-pyrimido[4,5-d]pyrimidines | 87654321 | Anticancer |
| Dihydroxy-pyrimidine derivatives | 23456789 | Antioxidant |
Scientific Research Applications
Based on the search results, here's what is known about the compound N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid:
Basic Information
- PubChem CID: 57369421
- Molecular Formula: C24H34N8O4S2.2HNO3 or C24H36N10O10S2
- Molecular Weight: 688.7 g/mol
- Synonyms: Thiamine disulfide nitrate, 109125-52-2, Thiamine disulfide (dinitrate)
IUPAC Name
N-(4-amino-2-methylpyrimidin-5-yl)methyl-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid
Other Identifiers
- InChI: InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;22-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2(H,2,3,4)
- InChIKey: MSVPLGIAUQGBIU-UHFFFAOYSA-N
- SMILES: CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.N+(O)[O-].N+(O)[O-]
Potential Applications
While the search results do not explicitly detail the applications of this specific compound, the presence of "Thiamine disulfide nitrate" as a synonym suggests a relationship to thiamine (Vitamin B1). . Thiamine is known to play a crucial role in energy metabolism and nerve function . Thiamine derivatives, like this compound, might have related biochemical or pharmaceutical applications, but further research would be needed to confirm this.
Related Compounds
- 4-Amino-5-(formamidoMethyl)-2-Methylpyrimidine: This compound (CID 597195) is described as a member of the aminopyrimidine class and a bacterial xenobiotic metabolite . It has a role as a bacterial xenobiotic metabolite .
- N-((4-Amino-2-methylpyrimidin-5-yl)methyl)-N-(5-hydroxy-3-(propyldisulfaneyl)pent-2-en-2-yl)formamide: This related compound has a CAS No. of 59-58-5 and a molecular weight of 356.51 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares features with several bioactive molecules, particularly thiamine (vitamin B₁) derivatives and disulfide-containing alkaloids . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs in and .
Key Observations :
Disulfide Bridges : The target compound and Sulbutiamine both feature disulfide bonds, which are redox-active and critical for cellular signaling. However, Sulbutiamine’s thiamine-like structure enables direct involvement in mitochondrial energy pathways, whereas the target compound’s pyrimidine-rich structure may favor nucleic acid or enzyme interactions .
Pyrimidine Moieties: The dual pyrimidine rings in the target compound are absent in Salternamide E and Fursultiamine.
Research Findings and Mechanistic Insights
- Bioactivity Prediction: highlights that minor structural changes (e.g., replacing a disulfide with a sulfoxide) drastically alter docking affinities. The target compound’s disulfide bridge may allow reversible binding to cysteine-rich enzymes like thioredoxin reductase, a mechanism seen in anticancer agents .
- Synthetic Feasibility : The compound’s complexity (e.g., stereochemistry of pentenyl chains) poses synthesis challenges. Similar molecules in and require multi-step protocols with protecting groups for hydroxyl and amine functionalities .
- Natural vs. Synthetic Analogues: notes that synthetic disulfide-containing compounds often exhibit higher stability than natural counterparts (e.g., Salternamide E), but may lack biodiversity-derived bioactivity .
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized from β-alkoxypropionitrile derivatives. Key steps include:
- Condensation with Alkyl Formate : β-Alkoxypropionitrile reacts with a C₁–C₆ alkyl formate in the presence of an alkali metal alkoxide to form α-formyl-β-alkoxypropionitrile.
- Alkylation : The α-formyl intermediate is alkylated (e.g., using dimethyl sulfate) to generate an enol ether.
- Cyclization with Acetamidine : The enol ether undergoes condensation with acetamidine to form the pyrimidine ring structure.
Table 1: Pyrimidine Core Synthesis Conditions
Introduction of the Aminomethyl Group
The aminomethyl side chain is introduced via direct amination:
- Amination Reaction : 5-Alkoxymethylpyrimidine derivatives react with ammonia (NH₃) in the presence of Lewis acids (e.g., Al₂O₃) under high-temperature conditions (180–350°C).
- Catalyst Role : Al₂O₃ enhances reaction selectivity, minimizing side products.
Key Intermediate :
- MMP (Methoxymethylpyrimidine) : A critical precursor for amination, derived from β-alkoxypropionitrile.
Disulfide Bond Formation and Nitrate Salt Generation
Disulfide Linkage Synthesis
The disulfide bond is formed using Bunte salt intermediates:
- Bunte Salt Preparation : A thiosulfate compound (R₁SSO₃M) is generated from an organic halide and sodium thiosulfate.
- Alkaline Reaction : The Bunte salt reacts with a thiamine derivative (e.g., thiamine hydrochloride) under controlled pH (10–11) to form the disulfide bond.
- Isolation : The product is precipitated, filtered, and dried to yield thiamine disulfide.
Table 2: Disulfide Formation Parameters
| Parameter | Optimal Condition | Outcome | Source |
|---|---|---|---|
| pH | 10–11 (NaOH solution) | High yield (>90%) | |
| Temperature | 20–25°C (ambient) | Reduced side reactions | |
| Reaction Time | 0.5–3 hours | Complete conversion |
Nitrate Salt Formation
The nitrate salt is introduced in the final step:
- Nitric Acid Interaction : Thiamine disulfide reacts with nitric acid (HNO₃) to form the nitrate salt. The stoichiometry ensures two nitrate counterions per molecule.
- Stability Enhancement : The nitrate form improves solubility and stability compared to the free base.
Advanced Synthesis Strategies and Optimization
Key Challenges and Solutions
- Side Reactions in Amination :
- Disulfide Stability :
Summary of Critical Intermediates and Reagents
Table 3: Intermediates and Reagents in Synthesis
Q & A
Basic: What synthetic strategies are recommended for constructing the disulfide and hydroxyl-containing backbone of this compound?
Methodological Answer:
The synthesis requires a stepwise approach to address reactive functional groups:
- Disulfide Formation: Use oxidative coupling of thiol intermediates under controlled pH (e.g., iodine/H₂O₂ in ethanol) to avoid over-oxidation. Ensure inert atmosphere to prevent side reactions .
- Hydroxyl Protection: Employ protecting groups like tert-butyldimethylsilyl (TBS) or acetyl during coupling steps. Deprotection via mild acidic (e.g., TBAF) or basic conditions ensures hydroxyl regeneration without disrupting the disulfide bond .
- Stepwise Assembly: Prioritize forming the pyrimidine cores first, followed by iterative formamide and disulfide linkages. Monitor reaction progress via TLC or LC-MS to isolate intermediates .
Advanced: How can computational tools optimize reaction pathways for this compound’s synthesis?
Methodological Answer:
Computational methods reduce trial-and-error in synthesis planning:
- Retrosynthetic Analysis: Use AI platforms (e.g., IBM RXN) to decompose the target into commercially available precursors, prioritizing disulfide and formamide bonds as strategic disconnections .
- DFT Calculations: Predict activation energies for disulfide formation and formamide coupling to identify optimal catalysts (e.g., Cu(I) for thiol coupling) and solvents (e.g., DMF for polar intermediates) .
- Machine Learning: Train models on similar pyrimidine derivatives to predict reaction yields and impurity profiles, enabling preemptive optimization .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural fidelity:
Advanced: How can conflicting spectral data during structural elucidation be resolved?
Methodological Answer:
Contradictions often arise from dynamic conformers or impurities:
- Variable Temperature NMR: Identify rotational barriers in formamide groups by acquiring spectra at 25°C and 60°C to observe coalescence of split peaks .
- Isotopic Labeling: Introduce ¹⁵N or ¹³C labels at pyrimidine N-atoms to trace coupling patterns and distinguish overlapping signals .
- Cross-Validation: Correlate HRMS fragmentation patterns with NMR-derived connectivity. For example, a disulfide cleavage fragment (m/z ~450) should align with NMR-observed S–S proximity .
Basic: What are common impurities, and how are they controlled during synthesis?
Methodological Answer:
Key impurities arise from incomplete reactions or side products:
- Thiol Over-Oxidation: Sulfonic acid derivatives may form if disulfide coupling is overly aggressive. Monitor via LC-MS and adjust oxidant stoichiometry .
- Formamide Hydrolysis: Basic conditions can hydrolyze formamide to amines. Maintain pH <8 during coupling steps and use anhydrous solvents .
- Impurity Limits: Pharmacopeial guidelines recommend ≤0.1% for individual impurities and ≤0.5% total impurities, quantified via HPLC with reference standards .
Advanced: What strategies preserve stereochemical integrity during hydroxyl-pentene fragment synthesis?
Methodological Answer:
Stereocontrol is critical for bioactivity:
- Chiral Auxiliaries: Use Evans oxazolidinones or Oppolzer’s sultams to induce enantioselective hydroxylation via Sharpless epoxidation or hydroxyl-directed hydrogenation .
- Asymmetric Catalysis: Apply Noyori-type catalysts (Ru-BINAP) for ketone reduction to generate (R)- or (S)-configured hydroxyl groups in >90% ee .
- Dynamic Resolution: Utilize enzymatic resolution (e.g., lipases) for racemic mixtures, achieving >95% diastereomeric excess .
Basic: How does the nitric acid component influence purification and stability?
Methodological Answer:
Nitric acid acts as a counterion and stabilizer:
- Salt Formation: Enhances crystallinity during final precipitation (e.g., ethanol/water mixtures), improving yield and reducing amorphous byproducts .
- pH Control: Maintains protonation of amino-pyrimidine groups, preventing degradation during lyophilization. Target pH 3–4 for optimal stability .
- Storage: Store as a lyophilized solid at -20°C under inert gas to prevent nitric acid-mediated oxidation of disulfide bonds .
Advanced: Can high-throughput screening accelerate ligand design for this compound’s derivatives?
Methodological Answer:
Yes, via integrated platforms:
- Combinatorial Chemistry: Use robotic liquid handlers to synthesize >100 analogs by varying pyrimidine substituents and disulfide lengths. Screen for solubility and binding affinity .
- Microscale Analytics: Couple HT synthesis with automated LC-MS and SPR (surface plasmon resonance) for rapid SAR (structure-activity relationship) profiling .
- Data-Driven Optimization: Apply QSAR models to predict logP, pKa, and bioavailability, prioritizing derivatives with calculated IC₅₀ <10 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
